Phleomycin D1 - 11031-11-1

Phleomycin D1

Catalog Number: EVT-1455359
CAS Number: 11031-11-1
Molecular Formula: C55H86N20O21S2
Molecular Weight: 1427.532
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phleomycin D1 is a copper-chelating glycopeptide antibiotic belonging to the bleomycin family. [, ] These antibiotics are known for their potent antitumor activity. [] While structurally similar to bleomycin A2, phleomycin D1 exhibits distinct interactions with deoxyribonucleic acid (DNA). [] Its unique properties make it a valuable tool for various scientific research applications, particularly in molecular biology and genetics.

Bleomycin A2

Compound Description: Bleomycin A2 is a glycopeptide antibiotic with potent antitumor activity. It functions by binding to DNA and inducing both single-strand and double-strand breaks . The DNA-degradative activity of Bleomycin A2 is influenced by the conformational state of the DNA molecule, with activity increasing as negative superhelical turns are removed .

BBM-928A

Compound Description: BBM-928A is a peptide antitumor antibiotic that binds to DNA in a bifunctional intercalative manner . While it doesn't directly cause DNA strand breaks, it can alter DNA superhelicity, impacting the activity of other DNA-damaging agents .

Relevance: BBM-928A's ability to alter DNA conformation makes it relevant to the study of Phleomycin D1. Research indicates that the DNA-degradative activity of Phleomycin D1, unlike Bleomycin A2, is minimally affected by changes in DNA superhelicity induced by BBM-928A . This highlights a key difference in how Phleomycin D1 and Bleomycin A2 interact with and cleave DNA.

Echinomycin

Compound Description: Echinomycin is another peptide antitumor antibiotic with a similar bifunctional intercalative binding mode to DNA as BBM-928A . Like BBM-928A, it does not directly cleave DNA.

Relevance: Echinomycin serves as a comparative compound in understanding the DNA-binding properties of BBM-928A. Both compounds exhibit distinct binding site preferences on DNA compared to ethidium bromide, suggesting a different mode of interaction with the DNA helix . While not directly involved in DNA cleavage, the study of echinomycin contributes to a broader understanding of how compounds interact with DNA, which is relevant to the mechanism of action of Phleomycin D1.

Ethidium Bromide

Compound Description: Ethidium bromide is a DNA intercalating agent widely used as a fluorescent tag for nucleic acid visualization . Its intercalation into DNA leads to unwinding of the DNA helix and changes in superhelicity.

Relevance: Ethidium bromide is used as a tool to manipulate DNA superhelicity in studies investigating the impact of DNA conformation on the activity of Phleomycin D1 and Bleomycin A2 . It helps to differentiate the DNA-cleavage behavior of Phleomycin D1 and Bleomycin A2, showing that the activity of Bleomycin A2 is more sensitive to changes in DNA superhelicity induced by ethidium bromide compared to Phleomycin D1 .

Zeocin

Compound Description: Zeocin is a formulation of Phleomycin D1 and is used as a selection marker in genetic transformation experiments due to its ability to cause cell death by inducing DNA strand breaks .

Relevance: Zeocin is directly derived from Phleomycin D1 and shares its mechanism of action. It showcases the practical application of Phleomycin D1's DNA-damaging properties in a biological research setting .

Nourseothricin

Compound Description: Nourseothricin is an antibiotic that inhibits protein synthesis and is also used as a selection marker in genetic transformation experiments .

Relevance: While not structurally related and having a different mechanism of action than Phleomycin D1, Nourseothricin is relevant in the context of developing alternative selection markers for genetic transformations. The search for new markers like blasticidin-S is driven by the need to perform multiple consecutive genetic manipulations, which is limited by the number of available selection markers like Zeocin (Phleomycin D1) and Nourseothricin .

Blasticidin-S

Compound Description: Blasticidin-S is an antibiotic that inhibits protein synthesis in prokaryotes and eukaryotes . Resistance to blasticidin-S is conferred by the blasticidin-S deaminase gene (bsr).

Relevance: Blasticidin-S, alongside its resistance gene bsr, is investigated as a potential new selection marker for genetic transformation, particularly in diatoms like Phaeodactylum tricornutum . This is directly relevant to the use of Zeocin, derived from Phleomycin D1, as a selection marker. The identification and utilization of new selection markers like blasticidin-S expand the toolkit for genetic manipulation, providing alternatives to Phleomycin D1 and broadening the possibilities for research and biotechnological applications.

Overview

Phleomycin D1 is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family and exhibits a broad spectrum of activity against various organisms, including bacteria, fungi, and mammalian cells. This compound is particularly noted for its ability to induce DNA damage, making it a valuable tool in molecular biology and cancer research .

Source

Phleomycin D1 is isolated from the culture of Streptomyces verticillus, a soil-dwelling actinobacterium that produces several clinically relevant antibiotics. The compound is typically obtained through fermentation processes followed by extraction and purification steps .

Classification

Phleomycin D1 is classified as a glycopeptide antibiotic. It falls under the broader category of antitumor agents due to its ability to induce DNA strand breaks, which can lead to cell death, particularly in rapidly dividing cells .

Synthesis Analysis

Methods

The synthesis of Phleomycin D1 involves several key steps:

  1. Fermentation: Streptomyces verticillus is cultured in a nutrient-rich medium conducive to antibiotic production.
  2. Extraction: The antibiotic is extracted from the culture broth using solvents.
  3. Purification: Techniques such as column chromatography are employed to isolate Phleomycin D1 from other metabolites and impurities.

For large-scale production, the fermentation process can be optimized for yield and purity, often involving specific growth conditions and media formulations .

Technical Details

The extraction process typically utilizes organic solvents like methanol or ethyl acetate, followed by purification through chromatographic techniques that exploit the compound's unique chemical properties. The final product is often a blue powder due to its copper-chelated form, which is essential for its biological activity.

Molecular Structure Analysis

Structure

Phleomycin D1 has a complex molecular structure characterized by a glycopeptide backbone. It contains several functional groups that facilitate its interaction with DNA and metal ions.

Data

  • Molecular Formula: C55H78N18O21S
  • Molecular Weight: Approximately 1235.4 g/mol
  • Structural Features: The compound features multiple amine groups, sugar moieties, and a unique metal-binding site that interacts with copper ions, crucial for its mechanism of action .
Chemical Reactions Analysis

Reactions

Phleomycin D1 undergoes several significant chemical reactions:

  1. DNA Binding and Cleavage: Upon activation (typically through reduction of bound copper), Phleomycin D1 binds to DNA and induces double-stranded breaks.
  2. Oxidation-Reduction: The copper-chelated form of Phleomycin D1 is inactive; it requires reduction to release copper ions before it can exert its effects on DNA .

Technical Details

The activation of Phleomycin D1 involves the reduction of Cu^2+ to Cu^1+, which can be facilitated by cellular thiols. This reduction process is critical for the drug's efficacy in inducing DNA damage in target cells .

Mechanism of Action

Process

Phleomycin D1 exerts its biological effects primarily through:

  • Intercalation into DNA: The compound intercalates between base pairs in the DNA helix.
  • Induction of Double-Stranded Breaks: Following intercalation, it causes strand breaks that trigger cellular responses leading to apoptosis or cell cycle arrest.

Data

Studies have shown that Phleomycin D1 activates various cellular pathways related to DNA damage response, including checkpoint activation and repair mechanisms . Its effectiveness can vary based on the concentration used and the type of cells targeted.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Blue powder
  • Solubility: Water-soluble in its copper-chelated form
  • Stability: Sensitive to high concentrations of acids; stable when stored at -20°C .

Chemical Properties

  • pH Sensitivity: Activity can be inhibited at extreme pH levels; optimal activity occurs around neutral pH (7.5).
  • Ionic Strength Sensitivity: High ionic strength can also inhibit activity; thus, specific buffer conditions are required for optimal use in laboratory settings .
Applications

Phleomycin D1 has diverse applications across various scientific fields:

  • Molecular Genetics: Used as a selective agent in genetic engineering experiments to identify genetically modified organisms expressing resistance genes.
  • Cell Biology: Employed in studies related to DNA repair mechanisms and cellular responses to DNA damage.
  • Cancer Research: Investigated for its potential antitumor properties due to its ability to induce cell death in malignant cells.
  • Industrial Biotechnology: Utilized in the production of genetically modified plants and microorganisms for agricultural and industrial applications .

Properties

CAS Number

11031-11-1

Product Name

Phleomycin D1

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Molecular Formula

C55H86N20O21S2

Molecular Weight

1427.532

InChI

InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1

InChI Key

CWCMIVBLVUHDHK-ZSNHEYEWSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O

Synonyms

Phleomycin D1;PLM D1

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